molecular formula C6H3BrClNO2 B181486 2-Bromo-1-chloro-3-nitrobenzene CAS No. 19128-48-4

2-Bromo-1-chloro-3-nitrobenzene

Cat. No. B181486
CAS RN: 19128-48-4
M. Wt: 236.45 g/mol
InChI Key: UYTRBIUOIKOGQO-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It is also known by other names such as 2-BROMO-3-CHLORONITROBENZENE and Benzene, 2-bromo-1-chloro-3-nitro- .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 2-Bromo-1-chloro-3-nitrobenzene involves various organic reactions . The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-chloro-3-nitrobenzene can be represented by the canonical SMILES notation: C1=CC(=C(C(=C1)Cl)Br)N+[O-] .


Chemical Reactions Analysis

In a nucleophilic aromatic substitution reaction, a nucleophile may replace one of the substituents in an aromatic ring . For instance, 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide to produce 3-bromo-4-methoxynitrobenzene .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-1-chloro-3-nitrobenzene is 236.45 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

Anisotropic Displacement Parameters

The anisotropic displacement parameters of compounds like 2-Bromo-1-chloro-3-nitrobenzene have been studied in detail. Research by Mroz et al. (2020) highlights the complexities of X-ray diffraction experiments and theoretical calculations for these compounds, showing the challenges encountered in experimental approaches compared to theoretical predictions.

Nucleophilic Aromatic Substitution by Hydrogen

The compound's behavior in reactions involving nucleophilic aromatic substitution by hydrogen has been explored. Studies like those by Gold et al. (1980) and Gold et al. (1980) have shown that reactions with sodium borohydride lead to the formation of unstable cyclohexadienyl anions, providing insights into the mechanisms of these substitution reactions.

Photoelectrochemical Reduction

The photoelectrochemical reduction of compounds like p-bromo-nitrobenzene, closely related to 2-Bromo-1-chloro-3-nitrobenzene, has been studied by researchers like Compton and Dryfe (1994). Their work provides insights into the stability of radical anions formed during the reduction and the subsequent reaction mechanisms under irradiation.

Voltammetry and EPR Spectra

The voltammetry and electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, including those related to 2-Bromo-1-chloro-3-nitrobenzene, have been investigated. Studies like those by Kitagawa et al. (1963) provide valuable data on the behavior of these compounds under different electrochemical conditions.

Metabolism in Biological Systems

Research on the metabolism of halogenonitrobenzenes in biological systems, like those conducted by Bray et al. (1958), offers insights into how these compounds are processed in organisms. This is crucial for understanding their potential environmental and health impacts.

Electrosynthetic Routes

The electrosynthetic routes for compounds like 2-Bromo-1-chloro-3-nitrobenzene have been explored. Research such as that by Du and Peters (2010) shows how these compounds can be synthesized and the various products that can result from these processes.

Safety And Hazards

2-Bromo-1-chloro-3-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-bromo-1-chloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTRBIUOIKOGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623919
Record name 2-Bromo-1-chloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-3-nitrobenzene

CAS RN

19128-48-4
Record name 2-Bromo-1-chloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloronitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 52 pubs.acs.org
V Guilarte Moreno, M Castroviejo Fernández… - … . 2010. V. 76, n. 9, p …, 2011 - riubu.ubu.es
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 2 riubu.ubu.es
J Kolos - tuprints.ulb.tu-darmstadt.de
FK506-binding proteins (FKBPs) have emerged as a promising drug target due to their role in various diseases like psychiatric disorders, stress-related diseases, chronic pain and in …
Number of citations: 1 tuprints.ulb.tu-darmstadt.de

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